5-bromo-N-hydroxy-thiophene-2-carboxamidine
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Overview
Description
5-bromo-N’-hydroxythiophene-2-carboximidamide is a chemical compound with the molecular formula C₅H₅BrN₂OS and a molecular weight of 221.07 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a thiophene ring, and a hydroxycarboximidamide group .
Preparation Methods
The synthesis of 5-bromo-N’-hydroxythiophene-2-carboximidamide typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with hydroxylamine hydrochloride and triethylamine in methanol . The reaction is carried out at room temperature for 15 hours, followed by extraction with ethyl acetate and purification through silica gel chromatography . This method yields the compound as a white solid with an 87% yield .
Chemical Reactions Analysis
5-bromo-N’-hydroxythiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using appropriate reagents.
Common reagents used in these reactions include hydroxylamine hydrochloride, triethylamine, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-N’-hydroxythiophene-2-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N’-hydroxythiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-bromo-N’-hydroxythiophene-2-carboximidamide can be compared with other similar compounds, such as:
5-bromo-2-thiophenecarboxylic acid: A precursor in the synthesis of 5-bromo-N’-hydroxythiophene-2-carboximidamide.
N-hydroxythiophene-2-carboximidamide: Lacks the bromine atom, leading to different chemical properties and reactivity.
Thiophene-2-carboximidamide: A simpler structure without the hydroxy and bromine groups.
Properties
IUPAC Name |
5-bromo-N'-hydroxythiophene-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCORWIKGUAIWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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